molecular formula C18H33NNaO10P B1493596 Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate CAS No. 321862-85-5

Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate

Cat. No.: B1493596
CAS No.: 321862-85-5
M. Wt: 477.4 g/mol
InChI Key: OPDYVXCKOQKYDZ-LIOBNPLQSA-M
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Description

Phosphoserine/phosphatidylserine (PS) is an endogenous phospholipid, that is found in all polyanionic macromolecules like bone, enamel and dentin.
Phosphatidylserine (PS) is an acidic phospholipid. Approximately 15–33 mol% of PS is present in the inner leaflet of the plasma membrane.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate involves the protection of the hydroxyl groups, phosphorylation, deprotection, and coupling of the amino acid.", "Starting Materials": [ "Sodium hydroxide", "Sodium carbonate", "Sodium chloride", "2-amino-3-hydroxypropanoic acid", "Hexanoyl chloride", "Triethylamine", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "Phosphorus oxychloride", "Diethyl ether", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Protection of the hydroxyl groups of 2-amino-3-hydroxypropanoic acid with hexanoyl chloride and triethylamine in chloroform", "Phosphorylation of the protected amino acid with phosphorus oxychloride and diisopropylethylamine in diethyl ether", "Deprotection of the hydroxyl groups with sodium hydroxide and methanol", "Coupling of the deprotected amino acid with (R)-2,3-bis(hexanoyloxy)propylphosphonic acid using N,N'-Dicyclohexylcarbodiimide in water", "Neutralization of the reaction mixture with sodium carbonate and sodium chloride", "Isolation of the product by filtration and washing with water" ] }

CAS No.

321862-85-5

Molecular Formula

C18H33NNaO10P

Molecular Weight

477.4 g/mol

IUPAC Name

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(hexanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate

InChI

InChI=1S/C18H34NO10P.Na/c1-3-5-7-9-16(20)26-11-14(29-17(21)10-8-6-4-2)12-27-30(24,25)28-13-15(19)18(22)23;/h14-15H,3-13,19H2,1-2H3,(H,22,23)(H,24,25);/q;+1/p-1/t14-,15+;/m1./s1

InChI Key

OPDYVXCKOQKYDZ-LIOBNPLQSA-M

Isomeric SMILES

CCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCC.[Na+]

SMILES

CCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCC.[Na+].[Na+]

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCC.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate
Reactant of Route 2
Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate
Reactant of Route 3
Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate
Reactant of Route 4
Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate
Reactant of Route 5
Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate
Reactant of Route 6
Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate

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